molecular formula C16H22N4O4 B11482776 Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate

Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B11482776
M. Wt: 334.37 g/mol
InChI Key: JLMFAWMKKVLMRS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Esterification: The final step involves the esterification of the piperazine derivative to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Biological Research: Used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The cyclopropylamino group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-piperazinecarboxylate: Similar piperazine structure but lacks the nitrophenyl and cyclopropylamino groups.

    Pyridazine Derivatives: Share some structural similarities but differ in the heterocyclic ring system.

Uniqueness

Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate is unique due to the combination of its nitrophenyl, cyclopropylamino, and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O4/c1-2-24-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3

InChI Key

JLMFAWMKKVLMRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3

Origin of Product

United States

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